molecular formula C41H50N2O11 B078663 Hedamycin CAS No. 11048-97-8

Hedamycin

カタログ番号: B078663
CAS番号: 11048-97-8
分子量: 746.8 g/mol
InChIキー: RZOFHOWMWMTHDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生物活性

Hedamycin is an antitumor antibiotic produced by the bacterium Streptomyces griseoruber. It belongs to the pluramycin family and exhibits a range of biological activities, particularly in cancer treatment. This article delves into the biological mechanisms, structural characteristics, and therapeutic implications of this compound, supported by various studies.

This compound's biological activity primarily involves intercalation into DNA, which disrupts the replication and transcription processes essential for cell division. This mechanism is similar to that of other known antitumor agents, such as actinomycin D. The compound binds to specific DNA sequences, inhibiting the function of crucial genes involved in cell proliferation.

Key Findings:

  • DNA Intercalation: this compound intercalates into DNA at specific sites, leading to destabilization of the double helix structure and subsequent inhibition of gene expression .
  • Inhibition of Survivin: Research indicates that this compound effectively inhibits survivin transcription, a protein that plays a critical role in cancer cell survival and proliferation. This inhibition contributes to its antitumor effects .

2. Biosynthesis and Structural Characteristics

The biosynthesis of this compound involves an intricate process that combines elements from both type I and type II polyketide synthases (PKSs). This unique biosynthetic pathway results in a 24-carbon polyketide structure characterized by a hexadienyl group.

Biosynthetic Pathway:

  • Type I PKS: Initiates the synthesis with a hexadienyl group.
  • Type II PKS: Extends the polyketide chain through multiple condensation reactions .

Structural Insights:

  • Recent studies have provided insights into the structural differences between this compound and related compounds like actinorhodin. For example, the ketoreductase (KR) involved in this compound biosynthesis shows distinct substrate specificity compared to its counterparts .

3. Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines. Its efficacy has been evaluated through both in vitro and in vivo studies.

Case Studies:

  • In vitro assays revealed that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) has been highlighted as a key mechanism underlying its therapeutic potential .
  • Animal studies have further confirmed its antitumor properties, showing reduced tumor growth in models treated with this compound compared to controls .

4. Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other similar compounds:

CompoundMechanism of ActionAntitumor ActivityNotable Features
This compoundDNA intercalationHighUnique biosynthetic pathway
Actinomycin DDNA intercalationHighWell-studied; widely used clinically
DoxorubicinTopoisomerase inhibitionModerateCommonly used; cardiotoxicity risk

5. Inhibition Kinetics

Research has also focused on the inhibition kinetics associated with this compound's action. For instance, studies have explored how various concentrations of quercetin affect the activity of this compound's ketoreductase enzyme, revealing potential interactions that could influence its efficacy .

特性

CAS番号

11048-97-8

分子式

C41H50N2O11

分子量

746.8 g/mol

IUPAC名

10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methyl-2-[2-methyl-3-(3-methyloxiran-2-yl)oxiran-2-yl]naphtho[2,3-h]chromene-4,7,12-trione

InChI

InChI=1S/C41H50N2O11/c1-16-11-22-30(37-28(16)24(44)14-27(53-37)41(6)39(54-41)36-18(3)52-36)35(48)31-29(34(22)47)20(25-13-23(42(7)8)32(45)17(2)50-25)12-21(33(31)46)26-15-40(5,43(9)10)38(49)19(4)51-26/h11-12,14,17-19,23,25-26,32,36,38-39,45-46,49H,13,15H2,1-10H3

InChIキー

RZOFHOWMWMTHDX-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O

正規SMILES

CC1C(C(CC(O1)C2=CC(=C(C3=C2C(=O)C4=C(C3=O)C5=C(C(=C4)C)C(=O)C=C(O5)C6(C(O6)C7C(O7)C)C)O)C8CC(C(C(O8)C)O)(C)N(C)C)N(C)C)O

Key on ui other cas no.

11048-97-8

同義語

Hedamycin

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hedamycin
Reactant of Route 2
Reactant of Route 2
Hedamycin
Reactant of Route 3
Hedamycin
Reactant of Route 4
Hedamycin
Reactant of Route 5
Hedamycin
Reactant of Route 6
Hedamycin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。